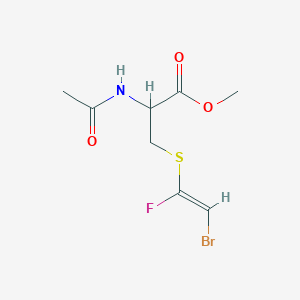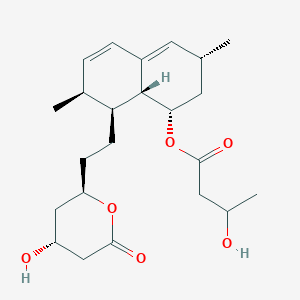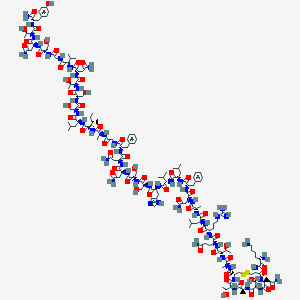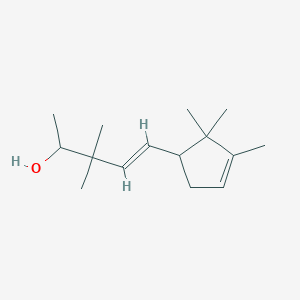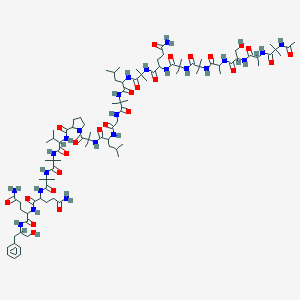
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is not fully understood, but it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have potential applications in various fields, making it a versatile research tool. However, the limitations of using this compound in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)-. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another direction is to study its potential as a monomer for the synthesis of polymers with unique properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
In conclusion, Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential versatility, and various potential applications make it a promising research tool. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- involves several steps, including the preparation of starting materials, the reaction of these materials, and the purification of the resulting product. One common method for synthesizing this compound is through the Diels-Alder reaction between cyclopentadiene and ethylene oxide. This reaction produces a mixture of endo and Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- isomers, which can be separated using column chromatography.
Applications De Recherche Scientifique
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Propriétés
Numéro CAS |
104013-09-4 |
|---|---|
Nom du produit |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3-ethenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-8-6-3-4-7(5-6)9(8)10/h2-4,6-10H,1,5H2 |
Clé InChI |
NTIDMOBOUNQJEP-UHFFFAOYSA-N |
SMILES |
C=CC1C2CC(C1O)C=C2 |
SMILES canonique |
C=CC1C2CC(C1O)C=C2 |
Synonymes |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




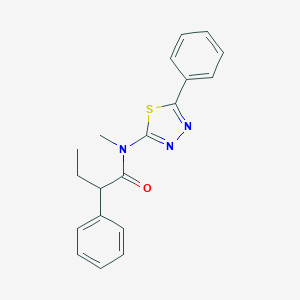
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
